molecular formula C21H21N5O2S B2823885 N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105201-50-0

N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2823885
CAS No.: 1105201-50-0
M. Wt: 407.49
InChI Key: NQOGCJUWJXGCPB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with an isopropyl group at position 4, a phenyl group at position 1, and a thioacetamide side chain linked to a furan-2-ylmethyl moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-14(2)19-17-12-23-26(15-7-4-3-5-8-15)20(17)21(25-24-19)29-13-18(27)22-11-16-9-6-10-28-16/h3-10,12,14H,11,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOGCJUWJXGCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the thioacetamide group: This step involves the reaction of the pyrazolo[3,4-d]pyridazine intermediate with thioacetic acid or its derivatives, often in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the furan-2-ylmethyl group: This final step can be accomplished through nucleophilic substitution reactions, where the furan-2-ylmethyl halide reacts with the thioacetamide intermediate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazolo[3,4-d]pyridazine core can be reduced to form dihydropyrazolo derivatives.

    Substitution: The thioacetamide group can participate in nucleophilic substitution reactions to form various thioether derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various thioether derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyrazolo[3,4-d]pyridazine scaffold, distinguishing it from other thioacetamide derivatives. Below is a detailed comparison with key analogs from the evidence:

Structural Analogues and Substituent Effects

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Purity (%)
Target Compound Pyrazolo[3,4-d]pyridazine 4-isopropyl, 1-phenyl, furan-2-ylmethyl N/A* N/A* N/A*
5e 1,3,4-Thiadiazole 4-chlorobenzylthio, 5-isopropyl-2-methylphenoxy 132–134 74 N/A
5j 1,3,4-Thiadiazole 4-chlorobenzylthio, 2-isopropyl-5-methylphenoxy 138–140 82 N/A
23 Triazino[5,6-b]indole 5-methyl, 4-cyanomethylphenyl N/A N/A >95
25 Triazino[5,6-b]indole 8-bromo, 4-phenoxyphenyl N/A N/A 95

Notes:

  • Core Structure Differences: The pyrazolo-pyridazine core in the target compound is more planar and π-electron-rich compared to the 1,3,4-thiadiazole or triazinoindole scaffolds in analogs. This may enhance stacking interactions in biological systems .
  • The furan-2-ylmethyl group (unique to the target compound) adds a heteroaromatic ring with oxygen lone pairs, differing from the chloro-benzyl or bromo substituents in analogs .

Physicochemical Properties

  • Melting Points : Thiadiazole analogs (132–170°C) suggest moderate thermal stability, influenced by substituent polarity. The target compound’s melting point is expected to be higher due to its fused aromatic core .
  • Solubility : The furan group may improve aqueous solubility compared to halogenated analogs (e.g., 5e, 25), though the isopropyl and phenyl groups could counteract this .

Biological Activity

N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and reported effects in various studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the pyrazole class often exhibit inhibitory effects on various enzymes. For instance, derivatives have shown inhibition against cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways .
  • Antioxidant Properties : Some studies indicate that pyrazole derivatives can scavenge free radicals, thereby exhibiting antioxidant activity. This property is essential for mitigating oxidative stress-related diseases .
  • Anticancer Activity : Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound:

StudyCell LineIC50 (μM)Mechanism
Xia et al.A54949.85Induces apoptosis
Fan et al.NCI-H4600.39Autophagy induction
Wang et al.MCF70.01CDK inhibition

These results suggest that the compound may play a significant role in cancer therapy by targeting specific pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the inhibition of COX and LOX pathways. Pyrazole derivatives generally demonstrate the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

Case Studies

  • Case Study on Anticancer Activity : A study conducted by Li et al. explored the effects of a closely related pyrazole derivative on MCF7 breast cancer cells. The compound exhibited an IC50 value of 0.01 μM, indicating strong potential as an anticancer agent through CDK inhibition and subsequent cell cycle arrest.
  • Case Study on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of similar compounds in animal models of arthritis. The results showed significant reductions in paw swelling and inflammatory markers compared to control groups, suggesting effective therapeutic potential.

Q & A

Q. What is the recommended synthetic pathway for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, typically starting with the preparation of the pyrazolo[3,4-d]pyridazine core. A common approach involves:

  • Step 1: Cyclocondensation of hydrazine derivatives with diketo precursors to form the pyridazine ring.
  • Step 2: Thioacetylation using mercaptoacetic acid derivatives under reflux conditions (e.g., DMF solvent, 80–100°C).
  • Step 3: Coupling the furan-methylamine group via amide bond formation . Optimization Tips:
  • Use HPLC or TLC to monitor intermediate purity (e.g., C18 column, acetonitrile/water mobile phase) .
  • Adjust solvent polarity (e.g., dichloromethane for lipophilic intermediates) and catalyst loading (e.g., DCC for amide coupling) to improve yields .

Q. What spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR: Confirm regiochemistry of the pyridazine ring and substituent positions (e.g., isopropyl group at C4, phenyl at N1).
  • IR Spectroscopy: Identify thioacetamide C=S stretches (~1,150 cm⁻¹) and furan C-O-C vibrations (~1,010 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., expected [M+H]+ ion for C₂₃H₂₃N₅O₂S) .

Q. Which functional groups dictate its chemical reactivity?

Key groups include:

  • Thioacetamide (-S-C(=O)-N-): Prone to nucleophilic substitution or oxidation.
  • Furan ring: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation).
  • Pyridazine core: Acts as a hydrogen bond acceptor in biological systems .

Advanced Research Questions

Q. How can computational modeling predict its biological targets and binding affinity?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR) or microbial enzymes. Focus on the pyridazine ring’s π-π stacking and thioacetamide’s hydrogen bonding .
  • PASS Program: Predict antimicrobial or anticancer activity based on structural analogs (e.g., thiazolo[4,5-d]pyridazines show IC₅₀ values <10 μM against Staphylococcus aureus) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized Assays: Replicate MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines for antimicrobial activity.
  • Control Variables: Account for solvent effects (e.g., DMSO vs. aqueous buffers) on cell viability assays .
  • Meta-Analysis: Compare datasets from structurally similar compounds (e.g., pyrazolo[3,4-d]pyridazines with varying substituents) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substitution Patterns:
PositionModificationPurpose
C4Replace isopropyl with cyclopropylEnhance metabolic stability
N1Substitute phenyl with pyridylImprove water solubility
S-linkerOxidize to sulfoneAlter electronic properties
  • Synthetic Routes: Use Mitsunobu reactions for ether linkages or Ullmann coupling for aryl substitutions .

Q. What methodologies assess pharmacokinetic properties in preclinical studies?

  • In Vitro ADME:
  • Microsomal Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to estimate metabolic half-life.
  • Caco-2 Permeability: Evaluate intestinal absorption potential .
    • In Vivo PK: Administer to rodent models and measure plasma concentration via LC-MS/MS .

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